L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Reduced peptide with free thiol groups.
Substitution Products: Peptides with modified side chains.
Scientific Research Applications
L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-phenylalanyl-L-alanyl-L-ornithine: Lacks the diaminomethylidene group, which may affect its reactivity and binding properties.
L-Methionyl-L-phenylalanyl-L-alanyl-L-lysine: Contains lysine instead of ornithine, potentially altering its biological activity.
L-Methionyl-L-phenylalanyl-L-alanyl-L-arginine: Arginine substitution may enhance interactions with negatively charged targets.
Uniqueness
L-Methionyl-L-phenylalanyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue. This modification can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable tool for research and potential therapeutic applications.
Properties
CAS No. |
666738-22-3 |
---|---|
Molecular Formula |
C23H37N7O5S |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C23H37N7O5S/c1-14(19(31)29-17(22(34)35)9-6-11-27-23(25)26)28-21(33)18(13-15-7-4-3-5-8-15)30-20(32)16(24)10-12-36-2/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1 |
InChI Key |
UMFYEDAJHFUHGL-DKIMLUQUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.